1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common reagents used in the synthesis include various amines, sulfur-containing compounds, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: Similar in structure but may have different functional groups or substituents.
Other Benzodiazoles: Compounds with the benzodiazole core but different substituents, leading to varied biological activities and applications.
Uniqueness
1,3-DIMETHYL-5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N7OS |
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Molecular Weight |
333.41 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C14H19N7OS/c1-19-11-5-4-10(8-12(11)20(2)14(19)22)9-15-6-7-23-13-16-17-18-21(13)3/h4-5,8,15H,6-7,9H2,1-3H3 |
InChI Key |
SRHDWNCSCJQQBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCSC3=NN=NN3C)N(C1=O)C |
Origin of Product |
United States |
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